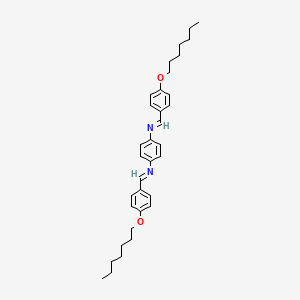

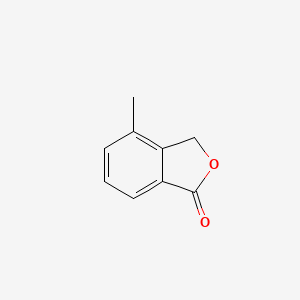

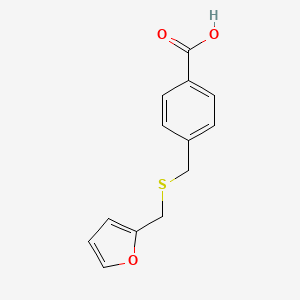

2-甲氧基-4-吗啉-4-基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the formation of C–C and C–N bonds in environmentally friendly conditions. For instance, a one-pot synthesis strategy is used for creating novel quinolinone derivatives from aromatic aldehydes in water without metal catalysts, which suggests that a similar approach might be applicable for synthesizing 2-Methoxy-4-morpholin-4-yl-benzaldehyde . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives and their further elaboration indicates the versatility of morpholine in synthesis .

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography is another powerful tool to determine the molecular structure, as demonstrated in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These methods would likely be used to analyze the structure of 2-Methoxy-4-morpholin-4-yl-benzaldehyde.

Chemical Reactions Analysis

The reactivity of morpholine-containing compounds can be complex. For example, the morpholinium salt of a dihydropyridine derivative undergoes the Mannich reaction to yield various aminomethylated products . This indicates that 2-Methoxy-4-morpholin-4-yl-benzaldehyde could also participate in similar reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the functional groups present. For instance, the presence of methoxy and morpholine groups can influence the solubility, boiling point, and melting point of the compound. The crystal structure of 2-methoxy-benzaldehyde shows C–H···O interactions, which could also be relevant for the dimerization and physical properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde . Additionally, the antibacterial activity of a related compound suggests potential biological applications .

科学研究应用

化学合成和结构分析

2-甲氧基-4-吗啉-4-基苯甲醛及相关化合物在化学合成和结构分析领域得到了广泛探讨。例如,其类似物已被用于合成银(I)配合物,用于研究结构特征、细胞毒性和凋亡活性,对人类肿瘤细胞显示出有希望的结果 (Silva et al., 2020)。此外,使用类似化合物进行酶催化的不对称C-C键形成研究已经进行,揭示了反应工程和高产率的最佳合成条件的见解 (Kühl et al., 2007)。

药理研究

在药理领域,2-甲氧基-4-吗啉-4-基苯甲醛的衍生物已被合成并研究其α-葡萄糖苷酶抑制潜力,显示出相当的活性,表明它们在糖尿病治疗和管理中的潜力 (Menteşe et al., 2020)。

抗菌和抗肿瘤活性

从2-甲氧基-4-吗啉-4-基苯甲醛衍生或相关化合物中衍生的化合物的抗菌和抗肿瘤性质也是研究的焦点。研究合成了各种化合物,显示出对细胞增殖的潜在活性,特别是对Bcap-37细胞的活性 (Li, 2015)。此外,其他研究突出了它们在合成具有抗菌和镇痛作用的物质中的用途,为未来的治疗应用奠定了基础 (Shaikh, 2013)。

催化和生物活性

已经探讨了涉及类似化合物的配合物的催化活性,研究结果表明它们在氧化反应中的实用性,进一步支持它们在化学合成过程中的重要性 (Mahalingam et al., 2006)。此外,对新型类似物的生物评价,包括与2-甲氧基-4-吗啉-4-基苯甲醛相关的类似物,已经提供了关于它们治疗潜力的见解,特别是在治疗特发性肺纤维化等疾病方面 (Norman, 2014)。

作用机制

Target of Action

The primary targets of 2-Methoxy-4-morpholin-4-yl-benzaldehyde are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-4-morpholin-4-yl-benzaldehyde Given its use in proteomics research , it may be involved in protein-related pathways, but further studies are required to confirm this and to understand the downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde are not well-studied. Its impact on bioavailability is therefore unclear. As a biochemical, it’s likely used in controlled laboratory settings, and its pharmacokinetic properties may vary based on the specific experimental conditions .

Result of Action

The molecular and cellular effects of 2-Methoxy-4-morpholin-4-yl-benzaldehyde As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

属性

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGJSGNDLYGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359629 |

Source

|

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

CAS RN |

404009-68-3 |

Source

|

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。